1,1,3,3-Propanetetracarboxamide
Overview
Description
Synthesis Analysis
A study on the synthesis of polyamide dendrimers based on tetraethyl-1,1,3,3-propanetetracarboxylate, a related compound, was found . The tetraethyl-1,1,3,3-propane tetra carboxylate was synthesized through the reaction between the substituted malonic ester and methylene bromide . The product was further modified through the reaction of 1,6-diamino hexane to prepare the core of the dendrimer . These amino groups have been employed in two consecutive amidification reactions .Scientific Research Applications
Biosynthesis of 1,3-Propanediol
1,3-Propanediol (1,3-PD), derived from compounds like 1,1,3,3-Propanetetracarboxamide, finds extensive use in producing valuable products such as cosmetics, foods, lubricants, and medicines. The biosynthesis process is environmentally friendly and economically viable. Genetically engineered strains have been developed for efficient biosynthesis of 1,3-PD, overcoming limitations of natural microorganisms (Yang et al., 2018). Another study emphasizes the significance of mathematical models in bioreactor design for enhanced 1,3-PD production (Kaur et al., 2012).
Molecular Aggregate and Spin State Research
In the field of chemical communications and magnetism, 1,3-propanediol has been utilized in molecular aggregate studies. An example includes research on a Mn36Ni4 aggregate with a high ground spin state value, showcasing its potential in magnetic properties and spin state studies (Charalambous et al., 2012).
Advanced Polymer Production
1,3-Propanediol is instrumental in synthesizing new polyester materials like PTT (polytrimethylene terephthalate). It's used in manufacturing biodegradable plastics, films, solvents, adhesives, and other products (Gao et al., 2021). Additionally, polyamides containing furan moieties have been synthesized using related compounds, highlighting their application in the polymer industry (Abid et al., 2004).
Catalysts in Chemical Synthesis
The compound has found use in catalysis, such as in the iridium-catalyzed silane-reduction/dehydration of carboxamides to aldenamines, demonstrating its utility in synthetic organic chemistry (Motoyama et al., 2009).
properties
IUPAC Name |
propane-1,1,3,3-tetracarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O4/c8-4(12)2(5(9)13)1-3(6(10)14)7(11)15/h2-3H,1H2,(H2,8,12)(H2,9,13)(H2,10,14)(H2,11,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITNVPBMLGVYIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)C(=O)N)C(C(=O)N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284572 | |
Record name | 1,1,3,3-Propanetetracarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10550-79-5 | |
Record name | 1,3,3-Propanetetracarboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,3,3-Propanetetracarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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